molecular formula C8H4ClF B1393005 1-Chloro-4-ethynyl-2-fluorobenzene CAS No. 756895-72-4

1-Chloro-4-ethynyl-2-fluorobenzene

Cat. No.: B1393005
CAS No.: 756895-72-4
M. Wt: 154.57 g/mol
InChI Key: NNYXHVINXMFJNZ-UHFFFAOYSA-N
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Description

1-Chloro-4-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H4ClF. It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and a fluorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

1-Chloro-4-ethynyl-2-fluorobenzene has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, “1-Ethynyl-4-fluorobenzene”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

It’s known that fluorobenzene derivatives, such as 1-ethynyl-4-fluorobenzene, are often used in the synthesis of various organic compounds . Therefore, the targets can vary depending on the specific reactions and compounds being synthesized.

Mode of Action

1-Chloro-4-ethynyl-2-fluorobenzene likely interacts with its targets through electrophilic aromatic substitution . In this process, the electrophile (in this case, the this compound) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that fluorobenzene derivatives can be involved in various chemical reactions, such as cross-coupling . These reactions can lead to the synthesis of a wide range of organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s known that fluorobenzene derivatives generally have low gi absorption and are considered bbb permeant . The compound’s lipophilicity (Log Po/w) is around 2.09 , which can influence its distribution and bioavailability.

Preparation Methods

1-Chloro-4-ethynyl-2-fluorobenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where 1-chloro-4-iodo-2-fluorobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, often using automated systems and advanced purification techniques .

Chemical Reactions Analysis

1-Chloro-4-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Chloro-4-ethynyl-2-fluorobenzene can be compared with other similar compounds, such as:

The presence of both chlorine and fluorine atoms in this compound makes it unique, providing specific reactivity patterns and applications that are not observed in its analogs.

Properties

IUPAC Name

1-chloro-4-ethynyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYXHVINXMFJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679348
Record name 1-Chloro-4-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756895-72-4
Record name 1-Chloro-4-ethynyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-ethynyl-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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